molecular formula C11H23NO3 B3082385 tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate CAS No. 1123693-87-7

tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate

Cat. No.: B3082385
CAS No.: 1123693-87-7
M. Wt: 217.31 g/mol
InChI Key: JKIBBZJMKUQDSZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate (CAS 1123693-87-7) is a high-purity chemical compound supplied for laboratory research use only. This molecule, with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol, is characterized as a protected amino alcohol, integrating a tert-butoxycarbonyl (Boc) carbamate group with a terminal hydroxyl function . This structure makes it a valuable bifunctional building block in synthetic organic and medicinal chemistry. The Boc group serves as a fundamental protecting group for amines, ensuring stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions . The primary research value of this compound lies in its application as a key chiral intermediate or precursor in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and peptidomimetics . Its structure is closely related to leucinol derivatives, suggesting its potential utility in constructing amino acid-like motifs . Researchers can leverage the reactivity of the terminal hydroxyl group for further functionalization, such as oxidation, esterification, or etherification, while the Boc-protected amine remains intact. This compound is strictly for professional research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12-11(4,5)7-6-8-13/h13H,6-8H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIBBZJMKUQDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxy-2-methylpentan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate can be synthesized through several methods, often involving the reaction of tert-butyl carbamate with specific hydroxylated precursors. The compound's structure allows it to be utilized as a versatile building block in organic synthesis.

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in therapeutic contexts.

Neuroprotective Effects

Recent studies have shown that derivatives of this compound can act as neuroprotective agents. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced cytotoxicity in astrocytes, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in neurodegenerative processes. Specifically, it has shown activity against acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. These inhibitory effects may help prevent amyloid plaque formation .

Potential Therapeutic Applications

Given its biological profile, this compound holds promise for several therapeutic applications:

3.1. Alzheimer’s Disease

Due to its neuroprotective properties and enzyme inhibition capabilities, this compound could be explored as a treatment option for Alzheimer’s disease. Its ability to mitigate oxidative stress and inflammation in neuronal cells is particularly relevant .

3.2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which can be beneficial in combating oxidative stress-related disorders. Further research is needed to quantify these effects and explore their implications in various diseases.

Case Studies and Research Findings

Several studies have investigated the efficacy of related compounds derived from this compound:

Case Study: Neuroprotection in vitro

A study assessed the neuroprotective effects of a derivative on astrocyte cells exposed to amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, highlighting the compound's potential role in neuroprotection .

Case Study: Enzyme Inhibition

Another research effort focused on the inhibition of acetylcholinesterase by derivatives of this compound. The findings demonstrated effective inhibition at micromolar concentrations, supporting its development as a therapeutic agent for cognitive enhancement .

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . The pathways involved include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate with three analogous carbamates, focusing on structural features, reactivity, and applications.

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol .
  • The fluorine atom enhances electronegativity, increasing metabolic stability compared to the purely aliphatic structure of the target compound. Applications: Likely used in nucleoside analogs or kinase inhibitors due to its heterocyclic core .
  • Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) .

tert-Butyl (5-hydroxy-2,2-dimethylpentyl)carbamate

  • Molecular Formula: C₁₂H₂₅NO₃
  • Molecular Weight : 231.34 g/mol .
  • Key Differences: Features two methyl groups at the second carbon (2,2-dimethylpentyl), increasing hydrophobicity and steric hindrance. The additional methyl group may reduce solubility in polar solvents compared to the target compound. Applications: Potential intermediate in prodrug synthesis or polymer chemistry .

tert-Butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate

  • Molecular Formula: C₁₅H₂₁BrNO₅ (estimated from ).
  • Molecular Weight : ~367.24 g/mol.
  • Key Differences :
    • Contains an aromatic bromo-hydroxybenzyl group and a 2-hydroxyethyl chain , enabling dual reactivity (electrophilic aromatic substitution and nucleophilic hydroxyl reactions).
    • The bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the aliphatic target compound.
    • Applications : Discontinued commercial availability suggests niche use, possibly in radiopharmaceuticals or agrochemicals .

Comparative Data Table

Property Target Compound Pyrimidine Analog 2,2-Dimethylpentyl Analog Bromo-Hydroxybenzyl Analog
Molecular Formula C₁₁H₂₁NO₃ C₁₁H₁₆FN₃O₃ C₁₂H₂₅NO₃ C₁₅H₂₁BrNO₅
Molecular Weight (g/mol) 215.29 257.26 231.34 ~367.24
Functional Groups Boc, hydroxyl, branched alkyl Boc, pyrimidine, fluorine, hydroxyl Boc, hydroxyl, 2,2-dimethylalkyl Boc, bromo-aromatic, dihydroxy
Reactivity Amine protection, hydroxyl modification Heterocyclic reactivity, fluorination Steric hindrance, lipophilicity Aromatic substitution, cross-coupling
Typical Applications Peptide synthesis, intermediates Nucleoside analogs, kinase inhibitors Prodrugs, polymers Discontinued (specialty chemicals)

Research Findings and Limitations

  • Synthetic Utility : The target compound’s Boc group is critical for amine protection, but its aliphatic hydroxyl group limits conjugation compared to aromatic analogs .
  • Safety Considerations : While direct toxicity data are unavailable, structurally similar compounds (e.g., pyrimidine analog) exhibit acute oral toxicity and irritation hazards, necessitating stringent handling protocols .
  • Knowledge Gaps: No direct studies on the target compound’s solubility, crystallinity, or biological activity were found in the evidence. Inferences are drawn from analogs, highlighting the need for dedicated characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate

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